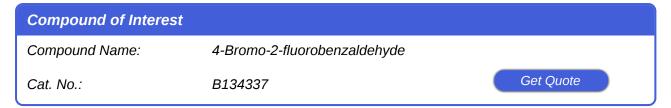


# 4-Bromo-2-fluorobenzaldehyde melting point and boiling point

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An In-depth Technical Guide to the Physical Properties of **4-Bromo-2-fluorobenzaldehyde** 

This guide provides a comprehensive overview of the melting and boiling points of **4-Bromo-2-fluorobenzaldehyde** (CAS No: 57848-46-1), a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on precise data presentation and standardized experimental methodologies.

# Physical Properties of 4-Bromo-2-fluorobenzaldehyde

**4-Bromo-2-fluorobenzaldehyde** is a solid at room temperature, appearing as a white to orange or green powder or crystalline solid. Its key physical properties are summarized in the table below.



Property	Value	Notes
Melting Point	58-64 °C	Literature values show a slight range, e.g., 58-62 °C[1] and 59-64 °C.[2][3]
Boiling Point	42 °C at 19 mmHg	This is the boiling point under reduced pressure.[2][3]
Molecular Formula	C7H4BrFO	-
Molecular Weight	203.01 g/mol	[4]
Appearance	White to Orange to Green powder to crystal	
Solubility	Insoluble in water	[3]
Sensitivity	Air Sensitive	[2][3]

## **Experimental Protocols**

Accurate determination of melting and boiling points is crucial for verifying the identity and purity of a chemical compound. Standard laboratory procedures for these measurements are detailed below.

## **Melting Point Determination**

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For pure substances, this occurs over a narrow range. The capillary method using a melting point apparatus is a standard technique.[5]

#### Methodology:

- Sample Preparation: The sample must be completely dry and in the form of a fine powder to
  ensure uniform heat transfer.[6] A small amount of the powdered solid is packed into a
  capillary tube, sealed at one end, to a height of 2-3 mm.[4]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or temperature sensor.

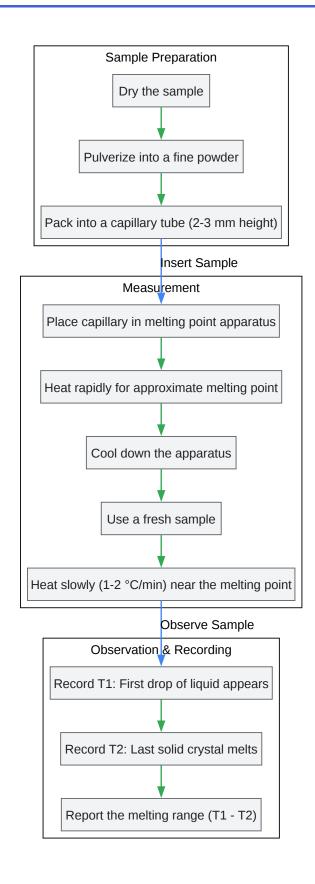






- Approximate Determination: A preliminary rapid heating is often performed to determine an approximate melting point.[5]
- Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[5]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid is observed, and the temperature at which the last crystal melts completely. This range is reported as the melting point. Pure compounds typically have a sharp melting range of 0.5-1.0°C.





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Caption: Experimental workflow for melting point determination.



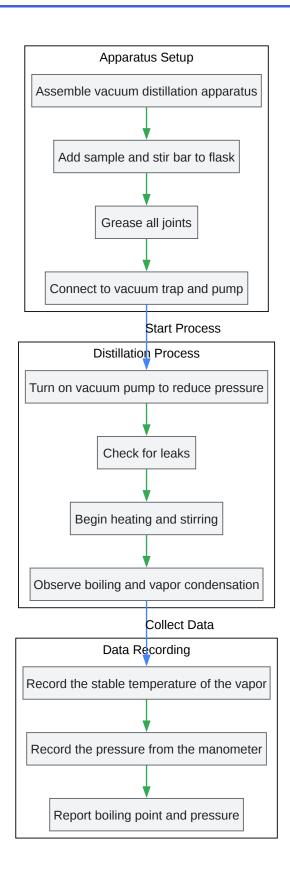
## **Boiling Point Determination under Reduced Pressure**

For compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at high temperatures, boiling point is determined by vacuum distillation.[7][8] This technique lowers the boiling point by reducing the pressure above the liquid.[2]

#### Methodology:

- Apparatus Setup: A vacuum distillation apparatus is assembled. Key components include a round-bottom flask, a Claisen adapter (to prevent bumping), a condenser, a vacuum adapter, and a receiving flask. All glass joints must be properly greased to ensure a good seal.[3]
- Sample Introduction: The liquid sample and a magnetic stir bar are placed in the distilling flask. Boiling stones are not suitable for vacuum distillation.[3]
- System Evacuation: The apparatus is connected to a vacuum source (e.g., a vacuum pump) via a vacuum trap. The pressure inside the system is gradually reduced. A manometer is used to monitor the pressure.[2]
- Heating: Once the desired pressure is reached and stable, the flask is heated gently using a
  heating mantle or oil bath. The liquid is stirred continuously.[2]
- Data Recording: As the liquid boils, the vapor rises and then condenses. The temperature of
  the vapor is measured by a thermometer placed so that its bulb is just below the side arm of
  the distillation head. The stable temperature observed during distillation is recorded as the
  boiling point at that specific pressure.[7]





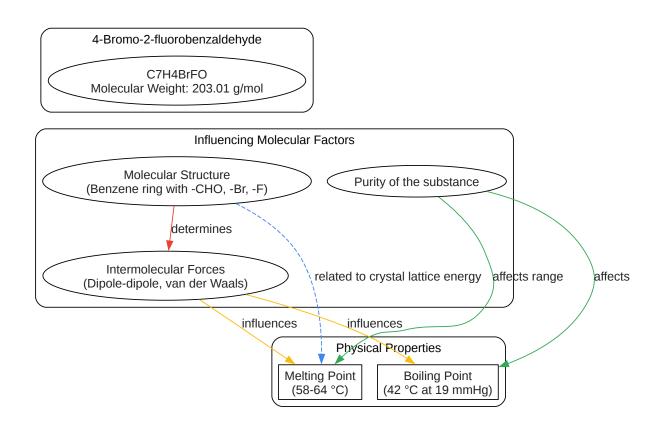
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Caption: Workflow for boiling point determination under vacuum.



## **Structure-Property Relationships**

The physical properties of **4-Bromo-2-fluorobenzaldehyde** are a direct consequence of its molecular structure. The presence of polar functional groups (aldehyde, fluorine, bromine) on the benzene ring leads to significant intermolecular forces, primarily dipole-dipole interactions and van der Waals forces. These forces dictate the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling). The purity of the substance also plays a critical role, with impurities typically depressing and broadening the melting point range.



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Caption: Factors influencing the physical properties of the compound.

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